3,9-Dibromophenanthrene
Overview
Description
3,9-Dibromophenanthrene is a derivative of phenanthrene, an aromatic hydrocarbon composed of three fused benzene rings This compound is characterized by the presence of bromine atoms at the 3rd and 9th positions of the phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dibromophenanthrene typically involves the bromination of 9-bromophenanthrene. This process is carried out by reacting 9-bromophenanthrene with one equivalent of bromine in dichloromethane at -18°C. The reaction results in a mixture of dibromophenanthrene isomers, from which this compound is isolated and characterized using NMR and X-ray diffraction techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specificity and complexity of the synthesis process. The production typically involves multiple steps and precise reaction conditions to ensure the correct isomer is obtained.
Chemical Reactions Analysis
Types of Reactions
3,9-Dibromophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the phenanthrene core or the bromine substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenanthrene derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,9-Dibromophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other phenanthrene derivatives and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities and interactions with biomolecules.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,9-dibromophenanthrene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,9-Dibromophenanthrene
- 9,10-Dibromophenanthrene
- 3-Bromophenanthrene
Uniqueness
Compared to other dibromophenanthrene isomers, it offers distinct properties that can be leveraged in various research and industrial contexts .
Properties
IUPAC Name |
3,9-dibromophenanthrene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHODORIADFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293386 | |
Record name | 3,9-dibromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61650-89-3 | |
Record name | NSC89102 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,9-dibromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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